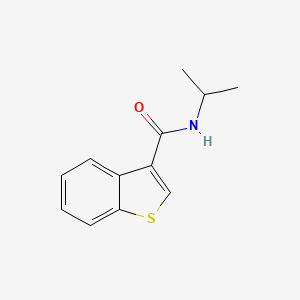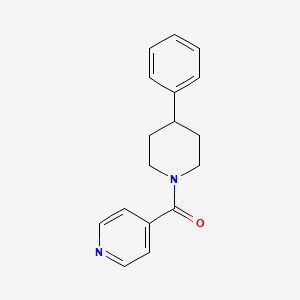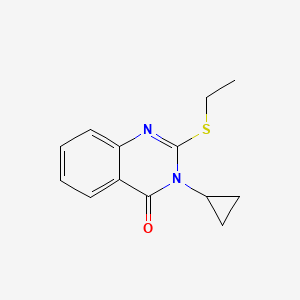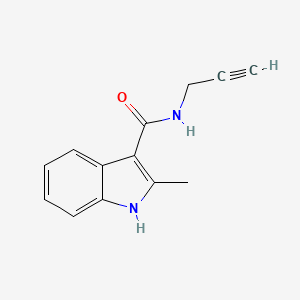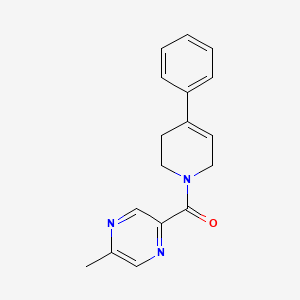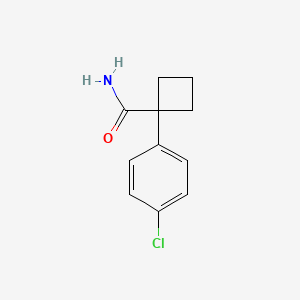![molecular formula C17H24N2O2 B7473877 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has gained significant attention in scientific research. It is commonly known as DM-1 and is used in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1 is a piperazine derivative that has a unique chemical structure, making it a promising compound for developing new drugs.
Mechanism of Action
DM-1 exerts its effects through various mechanisms of action. It has been found to inhibit tubulin polymerization, which is essential for cell division and growth. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. DM-1 also inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for cognitive function. In Parkinson's disease, DM-1 has been found to activate the Nrf2 pathway, which plays a crucial role in protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
DM-1 has various biochemical and physiological effects on the body. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells. In Alzheimer's disease, DM-1 has been shown to reduce the levels of amyloid-beta plaques and increase the levels of acetylcholine. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
Advantages and Limitations for Lab Experiments
DM-1 has several advantages and limitations for lab experiments. Its unique chemical structure makes it a promising compound for developing new drugs. However, the synthesis of DM-1 is a complex process that requires expertise and precision. DM-1 is also a potent compound that requires careful handling and storage. Additionally, DM-1 has limited solubility in water, which can pose challenges in certain experiments.
Future Directions
DM-1 has shown promising results in various scientific research fields, and there are several future directions for its use. In cancer research, DM-1 can be further developed as an anti-cancer agent and used in combination with other drugs to enhance its efficacy. In Alzheimer's disease research, DM-1 can be studied further to understand its mechanism of action and develop new drugs that target the disease. In Parkinson's disease research, DM-1 can be used to develop new drugs that protect dopaminergic neurons and improve motor function.
In conclusion, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has significant potential in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1's unique chemical structure, mechanism of action, and biochemical and physiological effects make it a promising compound for developing new drugs. Its advantages and limitations for lab experiments should be carefully considered, and future directions for its use should be explored to further understand its potential.
Synthesis Methods
DM-1 can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzoyl chloride with piperazine. The resulting product is then reacted with 2-methylpropan-1-one to yield DM-1. The synthesis of DM-1 is a complex process that requires expertise and precision, but it is crucial for obtaining high-quality DM-1 for scientific research.
Scientific Research Applications
DM-1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DM-1 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In Alzheimer's disease, DM-1 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons and improve motor function.
properties
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)11-14(15)4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXGZTVBVFCYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




